molecular formula C21H14FNO4 B2643492 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide CAS No. 886146-95-8

2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide

Cat. No.: B2643492
CAS No.: 886146-95-8
M. Wt: 363.344
InChI Key: CZSLVTYSGLFWOT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenoxy group and a xanthene derivative, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide typically involves the following steps:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate acylating agent under basic conditions.

    Coupling with xanthene derivative: The fluorophenoxy intermediate is then coupled with a xanthene derivative, such as 9-oxo-9H-xanthene-3-ylamine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

    2-(4-methylphenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide can impart unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(9-oxoxanthen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4/c22-13-5-8-15(9-6-13)26-12-20(24)23-14-7-10-17-19(11-14)27-18-4-2-1-3-16(18)21(17)25/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSLVTYSGLFWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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